molecular formula C22H23N3O4 B2586339 Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate CAS No. 941931-61-9

Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate

Cat. No. B2586339
CAS RN: 941931-61-9
M. Wt: 393.443
InChI Key: WEAMYCDWKZXPTR-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . A compound containing a 1,8-naphthyridine core, gemifloxacin, has reached the drug market for the treatment of bacterial infections .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 1,8-naphthyridines consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms . The specific structure of “Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate” would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

1,8-Naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .

Scientific Research Applications

a. Anti-Inflammatory and Analgesic Properties

b. Building Blocks for Organic Synthesis

c. Metal Complexes

d. Other Potential Applications

Mechanism of Action

The mechanism of action of 1,8-naphthyridines would depend on their specific biological activity. For example, gemifloxacin, a 1,8-naphthyridine derivative, is used for the treatment of bacterial infections .

Future Directions

The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is a current area of interest . Additionally, due to their wide applicability in medicinal chemistry and materials science, further exploration of their properties and potential applications is likely .

properties

IUPAC Name

butyl 4-[(1-ethyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-5-13-29-22(28)15-8-10-17(11-9-15)24-20(26)18-14-16-7-6-12-23-19(16)25(4-2)21(18)27/h6-12,14H,3-5,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAMYCDWKZXPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-(1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate

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